molecular formula C21H12N2O3S B14610661 3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 59522-36-0

3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione

Cat. No.: B14610661
CAS No.: 59522-36-0
M. Wt: 372.4 g/mol
InChI Key: UYPMVVUWMGMHDL-UHFFFAOYSA-N
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Description

3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a unique fusion of furan, pyrrole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a furan-pyrrole intermediate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and application in various fields .

Properties

CAS No.

59522-36-0

Molecular Formula

C21H12N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3,6-diphenyl-4-(1,3-thiazol-2-yl)furo[3,2-b]pyrrole-2,5-dione

InChI

InChI=1S/C21H12N2O3S/c24-19-16(14-9-5-2-6-10-14)18-17(23(19)21-22-11-12-27-21)15(20(25)26-18)13-7-3-1-4-8-13/h1-12H

InChI Key

UYPMVVUWMGMHDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=O)N3C4=NC=CS4)C5=CC=CC=C5)OC2=O

Origin of Product

United States

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